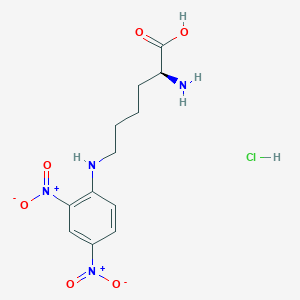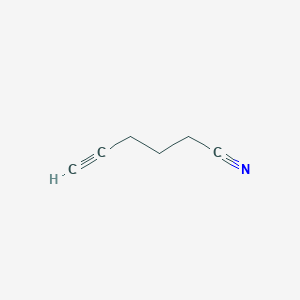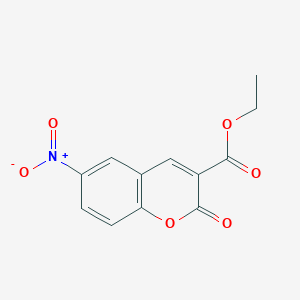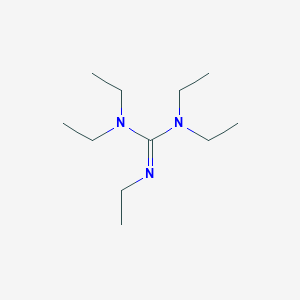
甲氧基乙醛
描述
科学研究应用
Methoxyacetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Methoxyacetaldehyde is studied for its potential antimicrobial properties.
Industry: It is used as a preservative and polymer modifier in industrial applications.
作用机制
Methoxyacetaldehyde, also known as 2-Methoxyacetaldehyde, is a chemical compound with the molecular formula C3H6O2 . Its mechanism of action involves several steps and is influenced by various factors. Here is a detailed overview:
Mode of Action
Methoxyacetaldehyde is an intermediate metabolite of 2-Methoxyethanol . It is speculated that the main pathway of 2-Methoxyethanol metabolism is the oxidation to Methoxyacetaldehyde by alcohol dehydrogenase (ADH), and the successive oxidation of Methoxyacetaldehyde to 2-Methoxyacetic acid (MAA) by aldehyde dehydrogenase (ALDH) .
Biochemical Pathways
Methoxyacetaldehyde is involved in the metabolic pathway of 2-Methoxyethanol. The metabolism of 2-Methoxyethanol to Methoxyacetaldehyde, and then to MAA, is a key process. This pathway involves the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .
Result of Action
Methoxyacetaldehyde has been shown to be immunosuppressive in rats following oral dosing . It is also known to induce chromosome aberrations in Chinese hamster ovary cells . These effects indicate that Methoxyacetaldehyde can have significant impacts at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methoxyacetaldehyde. For instance, the presence of alcohol dehydrogenase and aldehyde dehydrogenase enzymes, which are involved in its metabolism, can affect its action . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence its stability and efficacy.
生化分析
Biochemical Properties
Methoxyacetaldehyde is metabolized in the body through a series of biochemical reactions. The primary enzymes involved in its metabolism are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) . These enzymes interact with Methoxyacetaldehyde, catalyzing its conversion into other compounds. The nature of these interactions is primarily enzymatic, with Methoxyacetaldehyde serving as a substrate for these enzymes.
Cellular Effects
The effects of Methoxyacetaldehyde on cells are complex and multifaceted. It has been shown to have immunosuppressive effects in rats This suggests that Methoxyacetaldehyde may influence cell function by modulating immune responses
Molecular Mechanism
At the molecular level, Methoxyacetaldehyde exerts its effects through its interactions with various biomolecules. For instance, it binds to enzymes like ADH and ALDH, influencing their activity . This can lead to changes in gene expression and other cellular processes. The precise molecular mechanisms of Methoxyacetaldehyde’s action remain an active area of research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methoxyacetaldehyde can change over time. For example, studies have shown that the number of HDA6 speckles, which are associated with Methoxyacetaldehyde, increased during drought stress . This suggests that Methoxyacetaldehyde may have long-term effects on cellular function.
Metabolic Pathways
Methoxyacetaldehyde is involved in several metabolic pathways. It is metabolized to 2-methoxyacetic acid (MAA) via the intermediate metabolite methoxyacetaldehyde (MAAD) . This process involves enzymes like ADH and ALDH, and may also affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of Methoxyacetaldehyde is an important aspect of its function. One study suggests that the activity of Methoxyacetaldehyde was distributed in mitochondrial fractions . This indicates that Methoxyacetaldehyde may be directed to specific compartments or organelles within the cell, potentially influencing its activity or function.
准备方法
Methoxyacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of methoxyacetaldehyde with a lower alkyl alcohol under acetal reaction conditions in the presence of a chloroform azeotroping agent . Another method involves the acetalization of aldehydes or ketones with triethyl orthoformate using titanium dioxide/sulfate in refluxing ethanol . These methods yield methoxyacetaldehyde dialkylacetals in high yields.
化学反应分析
Methoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: Methoxyacetaldehyde can be oxidized to form methoxyacetic acid.
Reduction: It can be reduced to form methoxyethanol.
Substitution: Methoxyacetaldehyde can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
相似化合物的比较
Methoxyacetaldehyde is similar to other aldehyde derivatives such as butyraldehyde and acetaldehyde. it is unique due to its methoxy functional group, which imparts different chemical properties and reactivity. Similar compounds include:
Butyraldehyde: A simple aldehyde with a similar structure but lacks the methoxy group.
Acetaldehyde: Another simple aldehyde without the methoxy group.
Methoxyethanol: A reduction product of methoxyacetaldehyde with similar chemical properties
Methoxyacetaldehyde’s unique properties make it a valuable compound in various chemical and industrial applications.
属性
IUPAC Name |
2-methoxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFYOVWKJXNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145651 | |
| Record name | 2-Methoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-83-1 | |
| Record name | Methoxyacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4O7K64WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)



![5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)









